Ethyl 9-methyl-8-oxodecanoate

Descripción

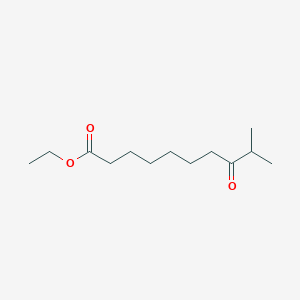

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 9-methyl-8-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJVFLNMHKOQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645705 | |

| Record name | Ethyl 9-methyl-8-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-09-8 | |

| Record name | Ethyl 9-methyl-8-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 9-methyl-8-oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-methyl-8-oxodecanoate is a beta-keto ester of significant interest in synthetic organic chemistry. Its structure, featuring a ketone at the 8-position and a methyl branch at the 9-position of a ten-carbon ester chain, presents a versatile scaffold for the synthesis of more complex molecules. Beta-keto esters are a well-established class of compounds known for their utility as building blocks in the formation of a wide array of carbocyclic and heterocyclic systems.[1] Their unique reactivity, stemming from the acidic alpha-proton situated between two carbonyl groups, allows for a variety of chemical transformations.[1]

This guide provides a comprehensive overview of the chemical properties of this compound, including a plausible synthetic route, predicted spectroscopic data, and a discussion of its potential reactivity and applications. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from analogous structures to provide a robust and scientifically grounded resource.

Chemical Identity and Physical Properties

Identifying the fundamental properties of a compound is the first step in its scientific evaluation. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 898777-09-8 | Internal Database |

| Molecular Formula | C13H24O3 | Internal Database |

| Molecular Weight | 228.33 g/mol | Internal Database |

| Appearance | Colorless to pale yellow liquid (Predicted) | [2] |

| Boiling Point | Prediction: >250 °C at 760 mmHg | Based on similar long-chain esters |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water. (Predicted) | [3] |

Chemical Structure:

Caption: 2D Structure of this compound

Synthesis Methodology

Proposed Synthetic Pathway: Acylation of Ethyl Heptanoate

The proposed synthesis involves the deprotonation of ethyl heptanoate to form its corresponding enolate, followed by acylation with isobutyryl chloride.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar procedure[6])

-

Materials:

-

Ethyl heptanoate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Isobutyryl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

-

-

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Slowly add a solution of ethyl heptanoate in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation. The causality for using a strong, non-nucleophilic base like LDA at low temperature is to achieve rapid and quantitative deprotonation of the ester at the alpha-carbon while minimizing side reactions such as self-condensation (Claisen condensation).[7][8]

-

-

Acylation:

-

To the freshly prepared lithium enolate solution, add isobutyryl chloride dropwise at -78 °C. The use of an acid chloride as the acylating agent provides a highly reactive electrophile for the C-acylation of the enolate.[9]

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

-

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar beta-keto esters.[10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of a beta-keto ester like this compound is expected to show distinct signals for both the keto and the minor enol tautomers present in solution.[13]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Tautomer) |

| ~4.12 | Quartet | 2H | -OCH₂ CH₃ |

| ~3.45 | Singlet | 2H | -COCH₂ CO- |

| ~2.75 | Multiplet | 1H | -COCH (CH₃)₂ |

| ~2.50 | Triplet | 2H | -CH₂ CO- (at C7) |

| ~1.60 | Multiplet | 2H | -CH₂ CH₂CO- (at C6) |

| ~1.30 | Multiplet | 6H | -(CH₂)₃- (at C3, C4, C5) |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~1.10 | Doublet | 6H | -CH(CH₃ )₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide further confirmation of the carbon framework.

| Chemical Shift (δ, ppm) | Assignment (Keto Tautomer) |

| ~203 | C =O (Ketone at C8) |

| ~172 | C =O (Ester at C1) |

| ~61 | -OCH₂ CH₃ |

| ~50 | -COCH₂ CO- (at C2) |

| ~41 | -COCH (CH₃)₂ |

| ~22-32 | Aliphatic -CH₂ - carbons |

| ~18 | -CH(CH₃ )₂ |

| ~14 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (aliphatic) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1300-1000 | Strong | C-O stretching |

The presence of two distinct carbonyl peaks is a hallmark of beta-keto esters.[14] The ester carbonyl typically appears at a higher wavenumber than the ketone carbonyl.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺, along with characteristic fragmentation patterns.

| m/z | Interpretation |

| 228 | [M]⁺, Molecular ion |

| 183 | [M - OCH₂CH₃]⁺ |

| 155 | [M - CH(CH₃)₂CO]⁺ |

| 71 | [CH(CH₃)₂CO]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

The fragmentation of beta-keto esters is often dominated by cleavage alpha to the carbonyl groups and McLafferty rearrangements.[15][16]

Reactivity and Potential Applications

This compound, as a beta-keto ester, is a versatile intermediate in organic synthesis. The acidic alpha-protons between the two carbonyl groups can be readily deprotonated to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.[1]

Key Reactions:

-

Alkylation: The enolate can be alkylated with alkyl halides to introduce additional substituents at the alpha-position.[17]

-

Decarboxylation: Upon hydrolysis of the ester and subsequent heating, beta-keto acids readily undergo decarboxylation to yield a ketone.[17] This makes this compound a potential precursor to 8-methyl-7-nonanone.

-

Reductions and Oxidations: The ketone and ester functionalities can be selectively reduced or otherwise modified.

-

Heterocycle Synthesis: Beta-keto esters are common starting materials for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and quinolines.[2]

Potential Applications:

The structural motifs present in this compound suggest its potential utility in several areas of research and development:

-

Fine Chemicals and Fragrance Industry: Long-chain esters are known to have applications as flavoring and fragrance agents.[2]

-

Pharmaceutical Synthesis: The beta-keto ester moiety is a common feature in many biologically active molecules and can serve as a key intermediate in the synthesis of complex drug candidates.

-

Materials Science: Long-chain functionalized molecules can be used as precursors for polymers and other advanced materials.

Handling and Safety

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling beta-keto esters and other laboratory chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable, albeit not extensively studied, beta-keto ester with significant potential as a synthetic intermediate. This guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible and detailed synthetic protocol, and an analysis of its expected spectroscopic characteristics. By leveraging the well-understood chemistry of beta-keto esters, researchers and drug development professionals can effectively utilize this compound in their synthetic endeavors. Further experimental validation of the properties and reactivity outlined herein will undoubtedly expand the utility of this versatile chemical building block.

References

- Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. Current Organic Chemistry, 20(25), 2736-2753.

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.

-

Odinity. (2013). Multi-step Synthesis of Ketal Ester Lab Experiment. Retrieved from [Link]

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isobutyryl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Grokipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

- Vasantha, K., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Medicinal Chemistry Research, 23(3), 1346-1357.

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

- Li, Y., et al. (2023). Revelation for the Influence Mechanism of Long-Chain Fatty Acid Ethyl Esters on the Baijiu Quality by Multicomponent Chemometrics Combined with Modern Flavor Sensomics. Foods, 12(6), 1249.

- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.

-

The Claisen Condensation. (n.d.). Retrieved from [Link]

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.

-

The Organic Chemistry Tutor. (2018). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

- Katritzky, A. R., et al. (2005). Preparation of β-Keto esters and β-Diketones by C-Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. ARKIVOC, 2005(5), 179-191.

-

Applied and Environmental Microbiology. (n.d.). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Retrieved from [Link]

-

Applied and Environmental Microbiology. (n.d.). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

- Thiebaud, S., et al. (2002). Preparation of Long-chain Esters of Starch Using Fatty Acid Chlorides in the Absence of an Organic Solvent. Starch - Stärke, 54(2), 79-83.

-

PubChem. (n.d.). Isobutyryl chloride. Retrieved from [Link]

-

The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

-

Mrs V. (2021). Esters: Preparation, properties, uses [Video]. YouTube. Retrieved from [Link]

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. Retrieved from [Link]

-

Chem Help ASAP. (2019). synthesis of esters from acid chlorides [Video]. YouTube. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Dr. Amal K. Kumar. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof [Video]. YouTube. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Revelation for the Influence Mechanism of Long-Chain Fatty Acid Ethyl Esters on the Baijiu Quality by Multicomponent Chemometrics Combined with Modern Flavor Sensomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. orgsyn.org [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. odinity.com [odinity.com]

- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Guide to the Structure Elucidation of Ethyl 9-methyl-8-oxodecanoate: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

In the fields of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a foundational prerequisite for understanding its function, reactivity, and safety. This guide provides an in-depth, methodology-driven walkthrough for the complete structure elucidation of Ethyl 9-methyl-8-oxodecanoate (CAS No. 898777-09-8), an aliphatic keto-ester.[1][2] Moving beyond a simple recitation of techniques, this paper emphasizes the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We will explore the causality behind experimental choices, demonstrating how a synergistic application of these methods provides a self-validating system for structural confirmation, culminating in a high-confidence assignment of the molecule's constitution.

Initial Assessment: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the elemental composition and, from it, the degree of unsaturation. This provides the fundamental constraints for any proposed structure. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose due to its ability to provide a highly accurate mass measurement, enabling the calculation of a unique molecular formula.

Causality: We choose Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes in-source fragmentation, ensuring a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺) is observed.[3] This is critical for establishing the starting molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Acquire data in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

Data Analysis: Compare the measured exact mass to a theoretical mass calculated for potential elemental compositions.

Data Presentation: HRMS Results

| Ion Adduct | Theoretical m/z (for C₁₃H₂₄O₃) | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 229.1798 | 229.1795 | -1.3 |

| [M+Na]⁺ | 251.1618 | 251.1615 | -1.2 |

The data confirms the molecular formula as C₁₃H₂₄O₃ .

Degree of Unsaturation (DoU): The DoU is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2). For C₁₃H₂₄O₃, DoU = 13 + 1 - (24/2) = 2. This value indicates the presence of two rings or two π-bonds (or one of each). Given the presence of three oxygen atoms, this is highly suggestive of two carbonyl groups (C=O), one for an ester and one for a ketone.

Functional Group Identification via Infrared Spectroscopy

With the molecular formula established, Infrared (IR) spectroscopy offers a rapid and direct method to confirm the presence of the suspected carbonyl functional groups.

Causality: The vibrational frequency of a C=O bond is highly sensitive to its electronic environment. An ester carbonyl stretch typically appears at a higher wavenumber than a saturated aliphatic ketone's stretch due to the electron-withdrawing inductive effect of the adjacent ester oxygen, which strengthens the C=O bond.[4][5] Observing two distinct peaks in this region would provide strong evidence for the two proposed functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1742 | Strong | C=O Stretch (Ester) |

| 1716 | Strong | C=O Stretch (Ketone) |

| 2955, 2870 | Medium-Strong | C-H Stretch (sp³ Aliphatic) |

| 1180 | Strong | C-O Stretch (Ester) |

The presence of two well-resolved carbonyl peaks at 1742 cm⁻¹ and 1716 cm⁻¹ provides compelling evidence for both ester and ketone functionalities, corroborating the DoU calculation.[6][7]

Building the Molecular Framework: 1D & 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. Our strategy is to use 1D NMR (¹H and ¹³C) to identify all unique proton and carbon environments and then use 2D NMR (COSY, HSQC, HMBC) to piece them together into a coherent structure.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical progression of experiments, where each step builds upon the information provided by the last.

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[8]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC experiments. For the HMBC, optimize for a long-range coupling constant (J) of 8 Hz to observe typical 2- and 3-bond correlations.[9]

Proton and Carbon Environments (¹H & ¹³C NMR)

The 1D spectra provide the fundamental building blocks. The ¹³C NMR spectrum is particularly diagnostic, with ketone carbonyls appearing around 200-210 ppm and ester carbonyls around 170-175 ppm.[10][11]

Data Presentation: Summary of 1D NMR Data

| Position | ¹H δ (ppm) | Multiplicity | Int. | ¹³C δ (ppm) | Assignment |

| 1 | - | - | - | 173.8 | Ester C=O |

| 2 | 2.30 | t | 2H | 34.1 | -CH₂- |

| 3 | 1.63 | m | 2H | 24.9 | -CH₂- |

| 4-6 | 1.30 | m | 6H | 29.1, 28.9 | -CH₂- x3 |

| 7 | 2.42 | t | 2H | 23.8 | -CH₂- |

| 8 | - | - | - | 212.5 | Ketone C=O |

| 9 | 2.75 | sept | 1H | 41.5 | -CH- |

| 10 | 1.09 | d | 6H | 18.2 | -CH₃ x2 |

| 1' | 4.12 | q | 2H | 60.3 | O-CH₂- |

| 2' | 1.25 | t | 3H | 14.2 | -CH₃ |

Assignments are provisional and will be confirmed by 2D NMR.

Mapping Proton-Proton Connectivity (COSY)

The COSY spectrum reveals proton-proton coupling networks, allowing for the assembly of contiguous spin systems.

Interpretation:

-

Ethyl Group: A clear correlation between the quartet at 4.12 ppm (H-1') and the triplet at 1.25 ppm (H-2') confirms the ethyl ester moiety.

-

Aliphatic Chain: A correlation network will connect the triplet at 2.30 ppm (H-2) to the multiplet at 1.63 ppm (H-3), which in turn correlates to the large multiplet at 1.30 ppm (H-4-6), and finally to the triplet at 2.42 ppm (H-7). This establishes the C2-C7 linear chain.

-

Isopropyl Group: A strong correlation between the septet at 2.75 ppm (H-9) and the doublet at 1.09 ppm (H-10) confirms the isopropyl group.

At this stage, we have three distinct fragments: an ethyl group, a -CH₂(CH₂)₅CH₂- chain, and an isopropyl group. The two carbonyl carbons are unaccounted for.

Direct Carbon-Proton Attachment (HSQC)

The HSQC spectrum unambiguously links each proton to the carbon it is directly attached to.[9][12] This experiment validates the assignments made in the 1D NMR table by pairing each ¹H signal (except the carbonyls) with its corresponding ¹³C signal.

Assembling the Puzzle: Long-Range Correlations (HMBC)

The HMBC experiment is the most powerful tool for finalizing the structure, as it reveals 2- and 3-bond correlations between protons and carbons.[13][14] This allows us to connect the fragments identified by COSY across the non-protonated carbonyl carbons.

Key HMBC Correlations for Structural Assembly:

-

Connecting the Ethyl Group to the Ester: Protons at H-1' (4.12 ppm) will show a strong correlation to the ester carbonyl carbon at 173.8 ppm (C-1). This confirms the ethyl ester functionality.

-

Connecting the Chain to the Ester: Protons at H-2 (2.30 ppm) and H-3 (1.63 ppm) will show correlations to the ester carbonyl carbon at 173.8 ppm (C-1). This links the C2 end of the aliphatic chain to the ester.

-

Connecting the Chain to the Ketone: Protons at H-7 (2.42 ppm) will show a correlation to the ketone carbonyl carbon at 212.5 ppm (C-8). This orients the other end of the chain.

-

Connecting the Isopropyl Group to the Ketone: Protons at H-9 (2.75 ppm) and H-10 (1.09 ppm) will both show correlations to the ketone carbonyl carbon at 212.5 ppm (C-8). This definitively places the isopropyl group adjacent to the ketone, completing the molecular skeleton.

The following diagram visualizes these crucial, structure-defining HMBC correlations.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular backbone.

Corroboration through Fragmentation Analysis

Finally, we use Electron Ionization Mass Spectrometry (EI-MS) to fragment the molecule in a predictable way, providing further confirmation of the now-assembled structure.

Causality: Unlike soft ionization, EI is a high-energy technique that causes extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint. We expect to see characteristic cleavages, such as α-cleavage adjacent to the carbonyl groups and McLafferty rearrangements, which are diagnostic for ketones and esters.[15]

Data Presentation: Key EI-MS Fragment Ions

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 228 | [C₁₃H₂₄O₃]⁺ | Molecular Ion (M⁺) |

| 185 | [M - C₂H₅O]⁺ | Loss of ethoxy radical from ester |

| 157 | [CH₃(CH₂)₅CO]⁺ | α-cleavage at C7-C8 |

| 129 | [CH₃(CH₂)₅CH₂]⁺ | γ-H rearrangement and loss of keto-group containing fragment |

| 71 | [(CH₃)₂CHCO]⁺ | α-cleavage at C8-C9 |

| 43 | [(CH₃)₂CH]⁺ | Isopropyl cation |

The observation of these specific fragments, particularly the α-cleavage products with m/z 157 and 71, strongly supports the placement of the ketone at the C8 position between the linear chain and the isopropyl group.

Conclusion

The structure of this compound has been unambiguously determined through a logical and synergistic application of modern spectroscopic techniques. HRMS established the molecular formula (C₁₃H₂₄O₃) and degree of unsaturation. IR spectroscopy confirmed the presence of both ketone and ester functional groups. A comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) successfully mapped the entire carbon-hydrogen framework, connecting the constituent parts across the non-protonated carbonyl centers. Finally, the fragmentation pattern observed in EI-MS provided robust corroboration of the final structure. This multi-faceted approach, where each piece of data validates the others, represents a gold standard for chemical structure elucidation in a modern research environment.

References

-

Jaskolla, T. W., & Lehmann, W. D. (2019). The unusual fragmentation of long-chain feruloyl esters under negative ion electrospray conditions. Journal of Mass Spectrometry, 54(6), 549-556. [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

-

Rzepa, H. S. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Department of Chemistry, University of Calgary. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR - spectroscopy. Wydział Chemii, Uniwersytet Jagielloński. [Link]

-

Chad's Prep. (2018). IR Spectra of Carbonyl Compounds. YouTube. [Link]

-

Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. National Institutes of Health (NIH). [Link]

-

Ryhage, R., & Stenhagen, E. (1963). Mass Spectrometry of Long-Chain Esters. Scite. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7038. [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl decanoate (YMDB01391). [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

-

The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

-

Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. [Link]

-

Wiley Science Solutions. (n.d.). Ethyl decanoate - SpectraBase. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]

-

Bingol, K. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1101. [Link]

-

Bably, L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 749-777. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy - Carbonyl Groups. University of Wisconsin-Madison. [Link]

Sources

- 1. 898777-09-8|this compound|BLDpharm [bldpharm.com]

- 2. 898777-09-8 | this compound - AiFChem [aifchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An In-Depth Technical Guide to Ethyl 9-methyl-8-oxodecanoate (CAS 898777-09-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of chemical synthesis and drug discovery is one of constant evolution, where novel molecular entities serve as the bedrock for innovation. Ethyl 9-methyl-8-oxodecanoate, a long-chain beta-keto ester, represents one such entity. While detailed literature on this specific compound is sparse, its structural motifs suggest a wealth of potential applications, from a versatile synthetic intermediate to a candidate for biological screening. This guide is designed to provide a comprehensive technical overview, bridging the gap between established chemical principles and the specific characteristics of this molecule. By elucidating its physicochemical properties, proposing robust synthetic routes, and exploring its potential biological relevance, we aim to equip researchers with the foundational knowledge required to harness the potential of this compound.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule possessing both a ketone and an ester functional group. This beta-keto ester structure is of significant interest in organic synthesis due to the reactivity of the acidic alpha-hydrogen situated between the two carbonyl groups.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 898777-09-8

-

Molecular Formula: C₁₃H₂₄O₃

-

Molecular Weight: 228.33 g/mol

-

SMILES: CCOC(=O)CCCCCCC(=O)C(C)C

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₃ | AiFChem[1] |

| Molecular Weight | 228.33 g/mol | BLDpharm[2], AiFChem[1] |

| IUPAC Name | This compound | AiFChem[1] |

| CAS Number | 898777-09-8 | BLDpharm[2], AiFChem[1] |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C(C)C | AiFChem[1] |

| InChI Key | GAJVFLNMHKOQTE-UHFFFAOYSA-N | AiFChem[1] |

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the bond between the alpha-carbon (C7) and the keto-carbonyl carbon (C8). This leads to two commercially available or readily accessible starting materials: ethyl heptanoate and 2-butanone. However, a more direct and often higher-yielding approach is the acylation of a ketone enolate with an appropriate acylating agent. A highly effective method involves the reaction of a ketone with diethyl carbonate or ethyl chloroformate.[2]

Proposed Synthetic Pathway: Acylation of a Ketone Enolate

The proposed synthesis involves the base-mediated generation of an enolate from 3-methyl-2-pentanone, followed by acylation with ethyl 6-bromohexanoate and subsequent workup. A more direct, albeit potentially lower-yielding for this specific branched ketone, would be the reaction with a chloroformate or diethyl carbonate. The acylation of a ketone enolate is a robust method for forming beta-keto esters.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method based on established procedures for the synthesis of beta-keto esters.[3] Optimization may be required to achieve high yields for this specific substrate.

Step 1: Enolate Formation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of 3-methyl-2-pentanone (1.0 equivalent) in anhydrous THF to the LDA solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Acylation

-

Slowly add a solution of ethyl 6-bromohexanoate (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices

-

Choice of Base: A strong, non-nucleophilic base like LDA is crucial to ensure complete and irreversible deprotonation of the ketone, minimizing self-condensation side reactions.

-

Solvent: Anhydrous aprotic solvents like THF are essential to prevent quenching of the highly reactive enolate and base.

-

Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and acylation is critical to prevent side reactions and ensure regioselectivity.

-

Purification: Flash column chromatography is a standard and effective method for separating the desired beta-keto ester from unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the known characteristics of beta-keto esters.

Keto-Enol Tautomerism

A key feature of beta-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[4] This equilibrium is solvent-dependent, with non-polar solvents generally favoring the hydrogen-bonded enol form, while polar solvents favor the keto form.[5] This phenomenon will be evident in both NMR and IR spectra.

Caption: Keto-Enol tautomerism in beta-keto esters.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |

| ~12.0 (broad s) | s | <1H | Enolic -OH | Enol |

| 4.12 | q | 2H | -OCH₂CH₃ | Keto & Enol |

| ~3.45 | s | <2H | α-CH₂ | Keto |

| 2.55 | t | 2H | -CH₂-C=O (ester) | Keto & Enol |

| 2.50 | m | 1H | -CH(CH₃)₂ | Keto |

| 1.65 | m | 4H | -(CH₂)₂- | Keto & Enol |

| 1.35 | m | 2H | -CH₂- | Keto & Enol |

| 1.25 | t | 3H | -OCH₂CH₃ | Keto & Enol |

| 1.10 | d | 6H | -CH(CH₃)₂ | Keto |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Tautomer |

| ~205.0 | C=O (Ketone) | Keto |

| ~173.0 | C=O (Ester) | Keto & Enol |

| ~170.0 | C=O (Enol Ester) | Enol |

| ~90.0 | =C-O (Enol) | Enol |

| 60.5 | -OCH₂CH₃ | Keto & Enol |

| ~49.0 | α-CH₂ | Keto |

| ~45.0 | -CH(CH₃)₂ | Keto |

| 34.0 - 24.0 | Aliphatic -CH₂- | Keto & Enol |

| 18.0 | -CH(CH₃)₂ | Keto |

| 14.2 | -OCH₂CH₃ | Keto & Enol |

Predicted IR Spectroscopy Data

The IR spectrum will show characteristic absorptions for both tautomers.

| Wavenumber (cm⁻¹) | Functional Group | Tautomer |

| ~3400-2400 (broad) | O-H stretch (intramolecular H-bond) | Enol |

| ~1745 | C=O stretch (Ester) | Keto |

| ~1720 | C=O stretch (Ketone) | Keto |

| ~1650 | C=O stretch (conjugated) | Enol |

| ~1610 | C=C stretch (conjugated) | Enol |

Potential Applications and Research Directions

While specific applications for this compound have not been documented, its chemical structure as a long-chain fatty acid ester with a beta-keto functionality suggests several promising areas for investigation, particularly in drug discovery and development.

Antimicrobial and Anti-Biofilm Activity

Long-chain fatty acids and their esters are known to possess antimicrobial properties.[6][7][8] They can disrupt bacterial cell membranes and interfere with cellular processes. The presence of the beta-keto ester moiety could enhance this activity or introduce novel mechanisms of action.

Furthermore, fatty acid derivatives have been shown to act as inhibitors of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate virulence and biofilm formation.[9][10][11] By interfering with QS, such compounds can act as anti-virulence agents, making bacteria more susceptible to conventional antibiotics and the host immune system.[12]

Caption: Potential mechanism of action as a quorum sensing inhibitor.

Intermediate for Heterocyclic Synthesis

Beta-keto esters are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals. The two electrophilic carbonyl carbons and the nucleophilic alpha-carbon provide multiple reaction sites for cyclization reactions.

Probe for Studying Fatty Acid Metabolism

The structural similarity of this compound to intermediates in fatty acid metabolism suggests its potential use as a chemical probe to study the enzymes and pathways involved in these processes.

Conclusion and Future Outlook

This compound, while not extensively studied, represents a molecule of significant synthetic and potential biological interest. This guide has provided a framework for its synthesis, characterization, and potential applications based on established principles of organic chemistry and medicinal chemistry. The proposed synthetic routes are robust and amenable to laboratory-scale production, and the predicted spectroscopic data provide a benchmark for structural verification. The potential for this molecule to act as an antimicrobial or anti-virulence agent warrants further investigation and could open new avenues for combating infectious diseases. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further exploration into the chemistry and biology of this promising compound.

References

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Process for preparation of fluorinated beta-keto ester. (n.d.). Google Patents.

-

PrepChem.com. (n.d.). Synthesis of β-keto ester. Retrieved January 18, 2026, from [Link]

-

AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 18, 2026, from [Link]

- Widjaja, I., et al. (2018). Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii. Frontiers in Microbiology, 9.

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved January 18, 2026, from [Link]

-

University of Calgary. (n.d.). Ch21: Acylation of ketones. Retrieved January 18, 2026, from [Link]

-

Journal of Chemical Education. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Retrieved January 18, 2026, from [Link]

- Huang, C. B., et al. (n.d.). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms.

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate. Retrieved January 18, 2026, from [Link]

- Antimicrobial activity of fatty acid esters and combinations thereof. (n.d.). Google Patents.

-

King, S. (n.d.). Lecture Notes Chem 51C Chapter 24 Carbonyl Condensation Reactions. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Retrieved January 18, 2026, from [Link]

-

PubMed. (2024). Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis. Retrieved January 18, 2026, from [Link]

-

Antimicrobial Activity of Fatty Acid Methyl Esters of Some Members of Chenopodiaceae. (n.d.). Retrieved January 18, 2026, from [Link]

-

ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved January 18, 2026, from [Link]

-

Books. (2019, August 2). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Designing quorum sensing inhibitors of Pseudomonas aeruginosa utilizing FabI: an enzymic drug target from fatty acid synthesis pathway. Retrieved January 18, 2026, from [Link]

-

International Journal of Applied Research. (2018, February 21). New approach of the synthesis of β-ketoesters. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved January 18, 2026, from [Link]

-

Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. (n.d.). Retrieved January 18, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved January 18, 2026, from [Link]

-

NPTEL-NOC IITM. (2022, October 11). mod07lec51 - Acylation of enol/enolates and related Name Reactions [Video]. YouTube. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial structure-efficacy relationship of sugar fatty acid esters. Retrieved January 18, 2026, from [Link]

-

Chapter 21: Ester Enolates. (n.d.). Retrieved January 18, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 9-methyl-8-oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-methyl-8-oxodecanoate is a keto-ester compound with potential applications in organic synthesis and as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, potential synthetic pathways, and spectroscopic characterization. The information presented herein is intended to support researchers in utilizing this compound for their scientific endeavors.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 228.33 g/mol | [1][2] |

| Molecular Formula | C13H24O3 | [2] |

| CAS Number | 898777-09-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)C(=O)CCCCCCC(=O)OCC | [2] |

Molecular Structure and Stereochemistry

This compound is a linear ten-carbon chain (decanoate) with a ketone group at the 8th position and a methyl group at the 9th position. The carboxylic acid at the 1st position is esterified with an ethyl group.

2D Chemical Structure

Caption: 2D structure of this compound.

Stereoisomerism

The carbon atom at the 9th position is a chiral center as it is bonded to four different groups (a hydrogen atom, a methyl group, an isopropyl group, and the rest of the carbon chain). Therefore, this compound can exist as a pair of enantiomers: (R)-ethyl 9-methyl-8-oxodecanoate and (S)-ethyl 9-methyl-8-oxodecanoate. The stereochemistry may be critical for its biological activity and should be considered in any synthesis or application.

Potential Synthetic Pathways

Acetoacetic Ester Synthesis Approach

A common method for preparing methyl ketones is the acetoacetic ester synthesis[3]. A modified version of this synthesis could be adapted to produce the target molecule.

Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Deprotonation: Dissolve ethyl acetoacetate in a suitable anhydrous solvent (e.g., ethanol) and add a strong base like sodium ethoxide to generate the enolate.

-

Alkylation: Add an appropriate alkylating agent, such as a haloalkane with a protected carbonyl group, to the enolate solution.

-

Deprotection and Chain Extension: Deprotect the carbonyl group and perform subsequent reactions to introduce the isopropyl group at the 9-position.

-

Saponification and Decarboxylation: Hydrolyze the ester with aqueous base, followed by acidification and heating to promote decarboxylation, yielding the corresponding methyl ketone.

-

Final Esterification: Esterify the resulting carboxylic acid with ethanol under acidic conditions to obtain the final product, this compound.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of this compound. The expected spectral features are outlined below.

¹H NMR Spectroscopy

-

Ethyl Ester Group: A triplet around 1.2 ppm (3H, -OCH2CH3) and a quartet around 4.1 ppm (2H, -OCH2CH3).

-

Isopropyl Group: A doublet around 1.1 ppm (6H, -CH(CH3)2) and a septet around 2.8 ppm (1H, -CH(CH3)2).

-

Alkyl Chain: Multiple multiplets in the range of 1.3-2.5 ppm corresponding to the methylene protons of the decanoate backbone. The protons alpha to the ketone and ester carbonyls will be shifted downfield.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: A peak around 210 ppm for the ketone and a peak around 173 ppm for the ester.

-

Ethyl Ester Carbons: Peaks around 60 ppm (-OCH2CH3) and 14 ppm (-OCH2CH3).

-

Isopropyl Carbons: A peak around 45 ppm for the methine carbon and a peak around 18 ppm for the two methyl carbons.

-

Alkyl Chain Carbons: Several peaks in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ketone): A strong absorption band around 1715 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1740 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹.

-

C-H Stretch (Alkyl): Multiple absorption bands just below 3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 228.33. Common fragmentation patterns would include the loss of the ethoxy group (-OCH2CH3, m/z = 45) and McLafferty rearrangement products.

Potential Applications and Research Interest

While specific applications for this compound are not widely documented, its structure suggests potential utility in several areas of chemical research:

-

Fine Chemical Synthesis: It can serve as a versatile building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

-

Flavor and Fragrance Industry: Long-chain keto-esters can possess interesting organoleptic properties, making them potential candidates for use as flavor or fragrance ingredients.

-

Drug Discovery: The molecule could be used as a scaffold or intermediate in the development of new therapeutic agents. The keto-ester functionality allows for a variety of chemical transformations.

References

-

McCormick, J P. Acetoacetic Ester Synthesis of Methyl Ketones. YouTube, 2 April 2014, [Link].

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 9-Methyl-8-Oxodecanoate

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of Ethyl 9-methyl-8-oxodecanoate, a β-keto ester of interest in various chemical research domains. The document outlines the theoretical underpinnings of the selected synthetic approach, provides detailed experimental protocols, and offers insights into the causality behind procedural choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and well-validated methodology.

Introduction and Strategic Overview

This compound is a β-keto ester, a class of compounds widely recognized as versatile intermediates in organic synthesis. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, allows for a rich variety of subsequent chemical transformations. These compounds are pivotal building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals.

The synthesis of β-keto esters is a well-established field in organic chemistry, with the Claisen condensation being a cornerstone reaction.[1][2][3] This reaction involves the carbon-carbon bond formation between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[1] The result is the formation of a new C-C bond and the generation of a β-keto ester.[3]

This guide will focus on a strategic crossed Claisen-type condensation approach for the synthesis of this compound. This method is selected for its efficiency and high degree of control over the final product structure. The proposed pathway involves the acylation of a ketone enolate with an appropriate ester, a reaction that is mechanistically related to the Claisen condensation.[4][5]

Proposed Synthesis Pathway: A Mechanistic Perspective

The synthesis of this compound can be efficiently achieved through the reaction of a suitable ketone with an ethyl ester derivative under basic conditions. A logical retrosynthetic analysis of the target molecule points towards two primary synthons: an enolate derived from 3-methyl-2-butanone and an acylating agent such as ethyl 6-chloro-6-oxohexanoate.

Retrosynthetic Analysis:

Caption: Proposed forward synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 3-Methyl-2-butanone | 563-80-4 | 86.13 | 1.0 eq |

| Diisopropylamine | 108-18-9 | 101.19 | 1.1 eq |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.1 eq |

| Ethyl 6-chloro-6-oxohexanoate | 626-95-9 | 178.62 | 1.0 eq |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Anhydrous solvent |

| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | For quenching |

| Diethyl ether | 60-29-7 | 74.12 | For extraction |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | For drying |

Step-by-Step Methodology:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: To the freshly prepared LDA solution, add 3-methyl-2-butanone (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

-

Acylation Reaction: In a separate flame-dried flask, prepare a solution of ethyl 6-chloro-6-oxohexanoate (1.0 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2 hours.

-

Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis will yield this compound as a colorless to pale yellow oil.

Expected Data:

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ (ppm): 4.12 (q, 2H), 3.50 (t, 1H), 2.70 (sept, 1H), 2.25 (t, 2H), 1.60 (m, 4H), 1.25 (t, 3H), 1.10 (d, 6H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 215.1, 173.5, 60.3, 41.8, 38.5, 34.0, 28.8, 24.5, 18.2, 14.2 |

| IR (neat) | ν (cm⁻¹): 2970, 1735 (C=O, ester), 1715 (C=O, ketone) |

| Mass Spec (EI) | m/z (%): 228 (M⁺), 183, 155, 115, 87, 57 |

Conclusion

The described synthetic pathway, leveraging a crossed Claisen-type condensation, presents a reliable and efficient method for the preparation of this compound. The detailed protocol, grounded in established principles of organic chemistry, provides a clear and reproducible guide for researchers. The use of a strong, non-nucleophilic base like LDA is crucial for the selective formation of the kinetic enolate, thereby minimizing side reactions and maximizing the yield of the desired β-keto ester. Careful control of reaction temperature and anhydrous conditions are paramount to the success of this synthesis.

References

- Patents, G. (n.d.). US6642035B2 - Synthesis of B-keto esters.

-

Wikipedia. (2023). Claisen condensation. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Retrieved from [Link]

-

JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

- Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(10), 1483-1486.

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

- Katritzky, A. R., et al. (2003). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5728–5731.

-

JoVE. (2022). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

Sources

"Ethyl 9-methyl-8-oxodecanoate" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 9-methyl-8-oxodecanoate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a foundational requirement for advancing research. This compound, a β-keto ester, presents an interesting case for spectroscopic analysis due to its combination of functional groups and the potential for keto-enol tautomerism. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights into experimental design, data interpretation, and the underlying chemical principles.

Molecular Overview

This compound possesses the molecular formula C₁₃H₂₄O₃ and a molecular weight of 228.33 g/mol .[1] Its structure contains an ethyl ester and a ketone, separated by a methylene group, classifying it as a β-keto ester. This arrangement is chemically significant, as the α-hydrogens (at the C7 position) are acidic, allowing the molecule to exist in a dynamic equilibrium between its keto and enol forms.[2] Spectroscopic techniques are paramount in confirming the primary structure and characterizing this tautomeric behavior.

Predicted Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for the dominant keto tautomer of this compound. These predictions are based on established principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (Keto Form)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.12 | Quartet (q) | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |

| ~ 3.45 | Singlet (s) | 2H | -CO-CH₂ -CO- | Active methylene protons between two carbonyl groups, highly deshielded. |

| ~ 2.60 | Septet (sept) | 1H | -CO-CH (CH₃)₂ | Methine proton deshielded by the ketone and split by six methyl protons. |

| ~ 2.50 | Triplet (t) | 2H | -CH₂ -CH₂CO- | Methylene protons α to the ester carbonyl. |

| ~ 1.65 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₂- | Methylene protons in the middle of the alkyl chain. |

| ~ 1.25 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester. |

| ~ 1.10 | Doublet (d) | 6H | -CH(CH₃ )₂ | Methyl protons of the isopropyl group, equivalent. |

Table 2: Predicted ¹³C NMR Data (Keto Form)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~ 212.0 | C =O (Ketone, C8) |

| ~ 173.0 | C =O (Ester, C1) |

| ~ 60.5 | -OCH₂ CH₃ |

| ~ 50.0 | -CO-C H₂-CO- (C7) |

| ~ 41.5 | -CO-C H(CH₃)₂ (C9) |

| ~ 34.0 | -C H₂-CO- (C2) |

| ~ 29.0 | Chain -C H₂- (C4, C5) |

| ~ 24.5 | Chain -C H₂- (C3, C6) |

| ~ 18.0 | -CH(C H₃)₂ |

| ~ 14.2 | -OCH₂C H₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2960-2850 | C-H Stretch | Alkyl CH₃, CH₂, CH |

| ~ 1745 | C=O Stretch | Ester |

| ~ 1715 | C=O Stretch | Ketone |

| ~ 1250-1150 | C-O Stretch | Ester |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 228 | Molecular Ion [M]⁺ |

| 185 | [M - C₃H₇]⁺ (Loss of isopropyl radical) |

| 183 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 155 | [M - C₃H₇ - CO]⁺ or McLafferty rearrangement fragment |

| 85 | [C₄H₅O₂]⁺ (Fragment from ester side) |

| 71 | [C₄H₇O]⁺ (Isopropyl carbonyl fragment) |

| 43 | [C₃H₇]⁺ (Isopropyl cation, likely base peak) |

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to clearly resolve the signals for the various protons in the aliphatic chain and the ethyl ester group. The most downfield signal, aside from any potential enol proton, would be the quartet for the ester's -OCH₂ - group at approximately 4.12 ppm, a result of deshielding by the adjacent oxygen atom.[3][4] A key diagnostic signal is the singlet at ~3.45 ppm, corresponding to the active methylene protons at C7, positioned between the two electron-withdrawing carbonyl groups. The unique methine proton at C9 is expected to appear as a septet around 2.60 ppm due to coupling with the six equivalent protons of the isopropyl methyl groups, which in turn appear as a doublet at ~1.10 ppm.

The presence of the enol tautomer would introduce two highly characteristic signals: a very broad singlet far downfield (δ ~12-16 ppm) for the hydrogen-bonded enolic hydroxyl (-OH) proton and a singlet around δ ~5.0-5.5 ppm for the vinylic proton (=CH-).[5] The relative integration of these peaks compared to the keto signals can be used to quantify the keto-enol equilibrium under specific solvent and temperature conditions.

Caption: Keto-enol tautomerism in this compound.

The ¹³C NMR spectrum is characterized by two signals in the carbonyl region. The ketone carbonyl (C8) is expected to be further downfield (~212.0 ppm) than the ester carbonyl (C1, ~173.0 ppm). The remaining carbons of the alkyl chain and ethyl group would appear in the aliphatic region (δ ~14-61 ppm). The active methylene carbon (C7) at ~50.0 ppm is a key indicator of the β-dicarbonyl system.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups. The spectrum of this compound will be dominated by two strong, sharp absorption bands in the carbonyl region. The ester C=O stretch is anticipated at a higher wavenumber (~1745 cm⁻¹) compared to the ketone C=O stretch (~1715 cm⁻¹).[6][7] The presence of two distinct peaks in this region is strong evidence for the β-keto ester structure. Additionally, strong C-O stretching bands for the ester will be visible in the 1300-1000 cm⁻¹ region, and C-H stretching from the alkyl portions will appear just below 3000 cm⁻¹.[6][8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of the molecule. The molecular ion peak ([M]⁺) should be observed at m/z 228. The fragmentation patterns of β-keto esters are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[9][10][11]

Key fragmentation pathways include:

-

α-Cleavage: The bond between C8 and C9 can break, leading to the loss of an isopropyl radical (•C₃H₇, 43 u) to give a fragment at m/z 185.

-

Loss of Ethoxy Group: Cleavage of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 u), yielding a fragment at m/z 183.

-

McLafferty Rearrangement: A hydrogen atom from the alkyl chain (e.g., from C4) can be transferred to the ester carbonyl oxygen, followed by cleavage of the C2-C3 bond, leading to characteristic neutral losses.

-

Base Peak: Due to the stability of the secondary carbocation, the fragment corresponding to the isopropyl group ([C₃H₇]⁺) at m/z 43 is a strong candidate for the base peak.

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol for NMR Spectroscopy Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[12] Ensure the sample is free of particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[3]

-

Instrument Setup: Place the NMR tube in a spectrometer (e.g., 400 MHz or higher for better resolution). Allow the sample to equilibrate to the probe temperature.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional) Perform advanced 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Protocol for IR Spectroscopy Analysis

-

Sample Preparation: As this compound is likely a liquid at room temperature, prepare a thin film by placing a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

-

Instrument Setup: Ensure the FTIR spectrometer sample chamber is purged with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.[2]

-

Background Scan: Perform a background scan with the empty salt plates to record the instrument and atmospheric background.[2]

-

Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Caption: Workflow for acquiring an FT-IR spectrum.

Protocol for Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or, for separation from impurities, through a Gas Chromatography (GC) interface.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV to generate reproducible fragmentation patterns suitable for library comparison.[13]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and all significant fragment ions.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern by calculating the mass differences between major peaks to propose the structures of fragment ions and infer the original molecular structure.[14]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information: IR confirms the presence of key functional groups, MS establishes the molecular weight and fragmentation map, and NMR elucidates the precise connectivity of the carbon-hydrogen framework. For professionals in pharmaceutical and chemical research, a thorough understanding and application of these techniques are indispensable for ensuring the identity, purity, and quality of synthesized compounds.

References

- A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters. Benchchem.

- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.

- Mass Spectra of β-Keto Esters. Canadian Science Publishing.

- Mass Spectra of β-Keto Esters. ResearchGate.

- Mass Spectra of β-Keto Esters. Canadian Science Publishing.

- Interpretation of mass spectra. Course Hero.

- 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.

- This compound. AiFChem.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

- IR Spectroscopy Tutorial: Esters. University of Colorado Boulder.

- Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry.

- Proton NMR spectrum of ethyl methanoate. Doc Brown's Chemistry.

- NMR of ethyl ethanoate for A-level Chemistry. YouTube.

- Infrared spectrum of ethyl methanoate. Doc Brown's Chemistry.

Sources

- 1. 898777-09-8 | this compound - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. low/high resolution 1H proton nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. uni-saarland.de [uni-saarland.de]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 9-methyl-8-oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-methyl-8-oxodecanoate, a long-chain β-keto ester, represents a class of molecules with significant potential in organic synthesis and as precursors for biologically active compounds. While the specific discovery and isolation of this exact molecule from natural sources are not prominently documented in publicly available literature, its synthesis can be achieved through established and reliable methodologies in organic chemistry. This guide provides a comprehensive overview of a logical synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for its purification and characterization. The presented synthesis is based on the well-established Claisen condensation reaction, a cornerstone of carbon-carbon bond formation.

Introduction: The Significance of β-Keto Esters

β-Keto esters are a valuable class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts a versatile reactivity profile, making them crucial intermediates in the synthesis of a wide array of more complex molecules.[1] The acidity of the α-protons, situated between the two carbonyl groups, allows for facile enolate formation and subsequent alkylation or acylation reactions, providing a powerful tool for constructing new carbon-carbon bonds.[2] The long aliphatic chain in molecules like this compound introduces lipophilicity, a property that can be critical in the development of pharmacologically active agents and other bioactive molecules.

Proposed Synthesis of this compound